molecular formula C16H12O2 B12527626 4-Oxo-3,4-diphenylbut-2-enal CAS No. 680859-88-5

4-Oxo-3,4-diphenylbut-2-enal

Cat. No.: B12527626
CAS No.: 680859-88-5
M. Wt: 236.26 g/mol
InChI Key: NDWZVWZTPRIZHY-UHFFFAOYSA-N
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Description

4-Oxo-3,4-diphenylbut-2-enal is an organic compound with the molecular formula C16H12O2. It is characterized by the presence of a conjugated system involving a carbonyl group and a phenyl group, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-3,4-diphenylbut-2-enal can be achieved through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with ethyl acetoacetate to form the desired product. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale Grignard reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-3,4-diphenylbut-2-enal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it to alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl groups or the carbonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Oxo-3,4-diphenylbut-2-enal has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 4-Oxo-3,4-diphenylbut-2-enal involves its interaction with various molecular targets. For example, it can inhibit enzymes by forming covalent bonds with active site residues. The conjugated system allows it to participate in electron transfer reactions, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Diphenylcyclobut-3-ene-1,2-dione
  • 2-Oxo-3,4-diphenylbut-3-enoic acid

Uniqueness

4-Oxo-3,4-diphenylbut-2-enal is unique due to its specific conjugated system and the presence of both phenyl and carbonyl groups. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .

Properties

CAS No.

680859-88-5

Molecular Formula

C16H12O2

Molecular Weight

236.26 g/mol

IUPAC Name

4-oxo-3,4-diphenylbut-2-enal

InChI

InChI=1S/C16H12O2/c17-12-11-15(13-7-3-1-4-8-13)16(18)14-9-5-2-6-10-14/h1-12H

InChI Key

NDWZVWZTPRIZHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CC=O)C(=O)C2=CC=CC=C2

Origin of Product

United States

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